

A Technical Guide to (Rac)-DPPC-d6 for Laboratory Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-DPPC-d6

Cat. No.: B3025999

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6), a deuterated lipid essential for a range of advanced laboratory applications. This document details its commercial availability, key physicochemical properties, and established experimental protocols, offering a valuable resource for researchers in biophysics, drug delivery, and membrane science.

Commercial Suppliers and Product Specifications

(Rac)-DPPC-d6 is available from several reputable suppliers specializing in high-purity lipids for research purposes. The following table summarizes the key quantitative data from prominent commercial sources, facilitating straightforward comparison for procurement.

Supplier	Product Name/Number	CAS Number	Molecular Formula	Formula Weight (g/mol)	Purity/Isotopic Enrichment
MedchemExpress	(Rac)-DPPC-d6 / HY-109506S2	82765-17-1	C ₄₀ H ₇₄ D ₆ NO ₈ P	740.08	Not specified
Cayman Chemical	1,2-Dipalmitoyl-d6-rac-glycero-3-PC / 28932	82765-17-1	C ₄₀ H ₇₄ D ₆ NO ₈ P	740.1	≥99% deuterated forms (d ₁ -d ₆)
Avanti Polar Lipids	Does not list (Rac)-DPPC-d6 specifically, but offers a wide range of other deuterated phospholipids.	-	-	-	-
Toronto Research Chemicals	Information not readily available on their public website for this specific compound.	-	-	-	-

Core Applications and Experimental Protocols

(Rac)-DPPC-d6 is a valuable tool in various research areas due to the unique properties conferred by its deuterium labeling. The primary applications include its use as an internal

standard in mass spectrometry-based lipidomics and as a probe in biophysical studies of lipid membranes.

Use as an Internal Standard in Mass Spectrometry

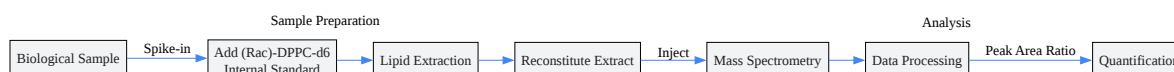
The known mass shift introduced by deuterium makes **(Rac)-DPPC-d6** an excellent internal standard for the accurate quantification of its non-deuterated counterpart, DPPC, in complex biological samples.

Experimental Protocol: Quantification of DPPC in a Lipid Extract

This protocol outlines a general workflow for using **(Rac)-DPPC-d6** as an internal standard in a lipidomics experiment.

- Preparation of Internal Standard Stock Solution:
 - Accurately weigh a known amount of **(Rac)-DPPC-d6**.
 - Dissolve it in a suitable organic solvent (e.g., chloroform/methanol mixture) to create a stock solution of known concentration.
- Sample Preparation:
 - To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise volume of the **(Rac)-DPPC-d6** internal standard stock solution.
 - Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.
 - Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the mass spectrometry analysis.
- Mass Spectrometry Analysis:
 - Analyze the lipid extract using a suitable mass spectrometer (e.g., LC-MS/MS or shotgun lipidomics platform).

- Monitor the specific precursor and fragment ion transitions for both endogenous DPPC and the **(Rac)-DPPC-d6** internal standard.
- Data Analysis:
 - Calculate the peak area ratio of the endogenous DPPC to the **(Rac)-DPPC-d6** internal standard.
 - Generate a standard curve using known concentrations of non-deuterated DPPC spiked with the same amount of internal standard.
 - Determine the concentration of DPPC in the original sample by comparing its peak area ratio to the standard curve.



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Workflow for using **(Rac)-DPPC-d6** as an internal standard.

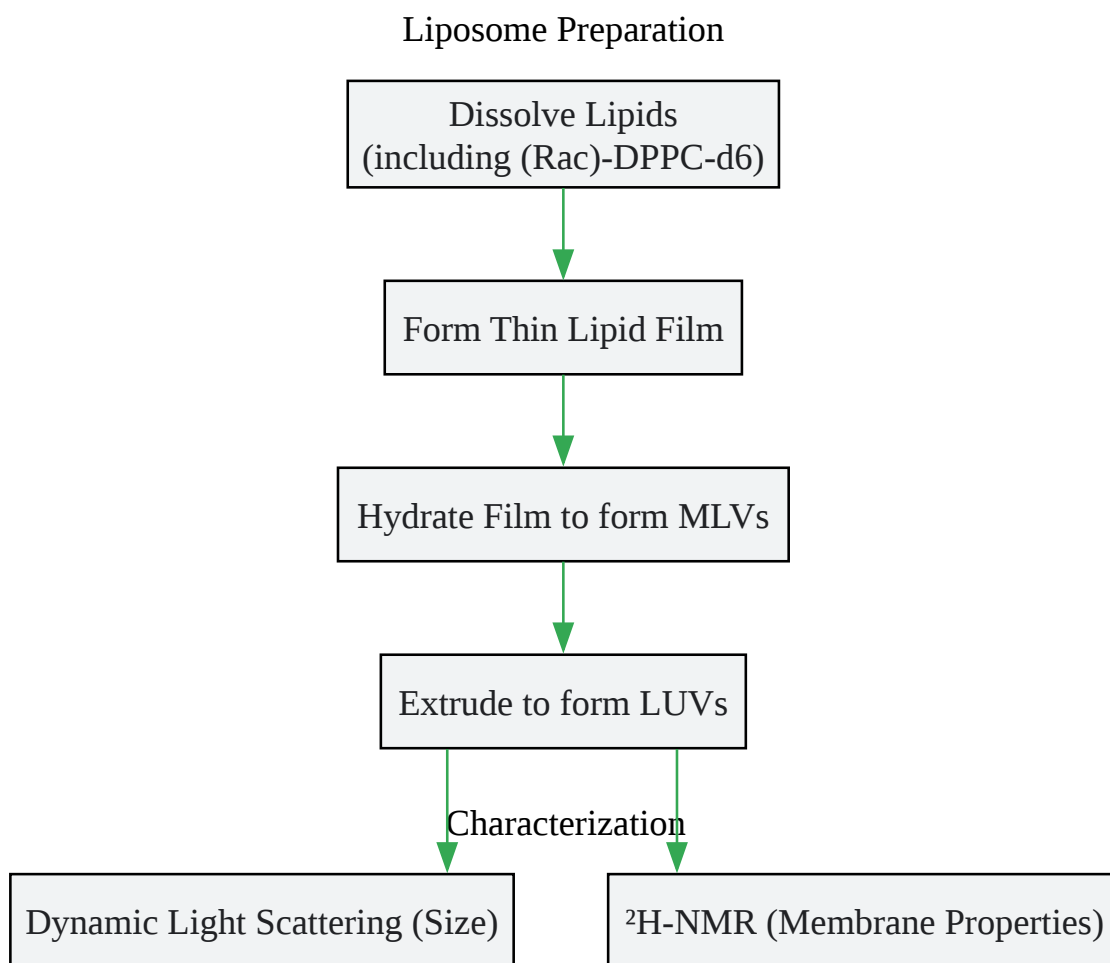
Application in Liposome Preparation and Membrane Studies

(Rac)-DPPC-d6 is utilized in the preparation of liposomes to study membrane properties and drug interactions. The deuterium label allows for specific detection and characterization using techniques like Nuclear Magnetic Resonance (NMR) and Neutron Scattering.

Experimental Protocol: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs incorporating **(Rac)-DPPC-d6** using the extrusion method.

- Lipid Film Formation:
 - In a round-bottom flask, dissolve the desired lipids, including **(Rac)-DPPC-d6** and any other components (e.g., cholesterol, other phospholipids), in a suitable organic solvent (e.g., chloroform).
 - Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
- Extrusion:
 - Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.
 - Load the MLV suspension into one of the extruder's syringes.
 - Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size distribution.
- Characterization:
 - The resulting LUV suspension can be characterized for size and lamellarity using techniques such as Dynamic Light Scattering (DLS).
 - The incorporation and behavior of **(Rac)-DPPC-d6** within the liposomal membrane can be studied using techniques like ^2H -NMR.



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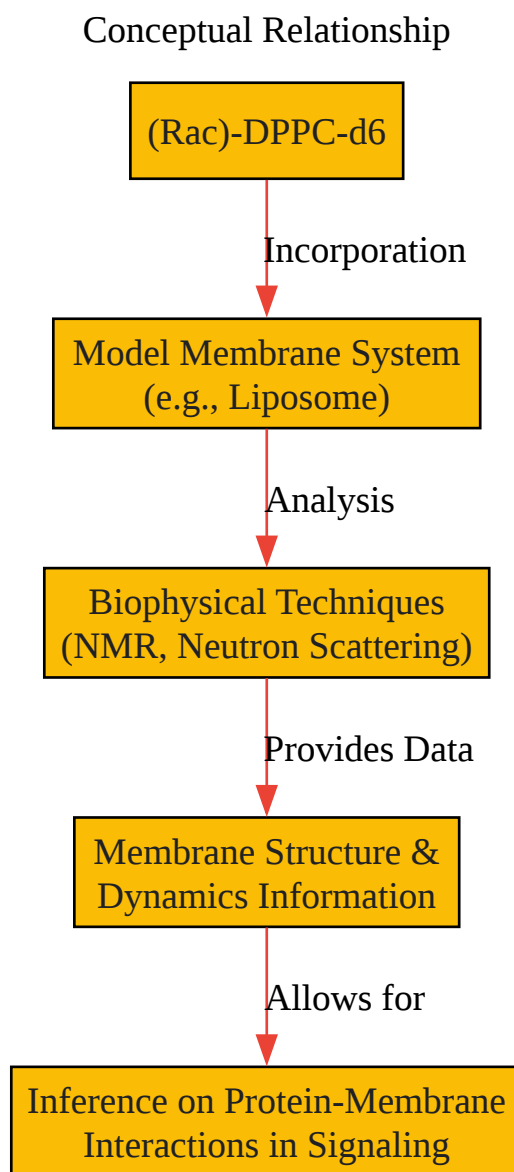
Workflow for the preparation and characterization of LUVs with **(Rac)-DPPC-d6**.

Signaling Pathways and Logical Relationships

While **(Rac)-DPPC-d6** itself is not directly involved in signaling pathways, its use in model membranes helps to elucidate the physical and chemical principles that govern the interactions of signaling molecules with the cell membrane. For instance, studies using deuterated lipids can provide insights into how membrane fluidity, curvature, and lipid packing affect the binding and function of membrane-associated proteins involved in signal transduction.

The logical relationship in its application is straightforward: the introduction of a deuterated lipid provides a non-perturbative probe to investigate the structure and dynamics of lipid bilayers,

which are fundamental to cellular signaling events.



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Conceptual diagram of how **(Rac)-DPPC-d6** aids in studying signaling-related membrane properties.

- To cite this document: BenchChem. [A Technical Guide to (Rac)-DPPC-d6 for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3025999#commercial-suppliers-of-rac-dppc-d6-for-lab-use\]](https://www.benchchem.com/product/b3025999#commercial-suppliers-of-rac-dppc-d6-for-lab-use)

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